molecular formula C18H17NO3 B11276809 1-(4-Methoxyphenyl)-4-phenylpiperidine-2,6-dione

1-(4-Methoxyphenyl)-4-phenylpiperidine-2,6-dione

Cat. No.: B11276809
M. Wt: 295.3 g/mol
InChI Key: XHHKUCUNCXDPDH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-phenylpiperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a piperidine ring, which is further substituted with two keto groups at positions 2 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-phenylpiperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate through a Mannich reaction to form the intermediate 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate can then be further functionalized to introduce the phenyl group and the keto groups at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-phenylpiperidine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.

    Substitution: The methoxy group and phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-phenylpiperidine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins to exert its effects. For example, it has been shown to inhibit certain enzymes involved in oxidative stress and microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-4-phenylpiperidine-2,6-dione is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its dual keto groups and the combination of methoxyphenyl and phenyl groups make it a versatile compound for various research applications.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-phenylpiperidine-2,6-dione

InChI

InChI=1S/C18H17NO3/c1-22-16-9-7-15(8-10-16)19-17(20)11-14(12-18(19)21)13-5-3-2-4-6-13/h2-10,14H,11-12H2,1H3

InChI Key

XHHKUCUNCXDPDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(CC2=O)C3=CC=CC=C3

Origin of Product

United States

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